5-chloro-2-(4-chlorophenyl)-1H-Indole
Description
Properties
CAS No. |
23746-80-7 |
|---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H9Cl2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H |
InChI Key |
KOHJTHKYURIHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The indole scaffold is well-known for its anticancer properties, and 5-chloro-2-(4-chlorophenyl)-1H-indole has been investigated for its potential as an antitumor agent.
- Mechanism of Action : Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and inhibition of key signaling pathways such as PI3K/AKT/mTOR. For instance, derivatives of indole have shown to inhibit the proliferation of cancer cell lines like HCT116 and Caco-2 by inducing cell cycle arrest at the G2/M phase.
-
Case Studies :
- A study evaluated the cytotoxic effects of various indole derivatives against K-Ras mutant tumor cells, revealing that modifications at the 5-position significantly influenced anticancer activity. Compounds with halogen substitutions, including chlorine, displayed enhanced potency compared to their unsubstituted counterparts .
- Another investigation focused on the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, demonstrating significant anticancer activity against multiple cancer cell lines as per National Cancer Institute protocols .
Antimicrobial Properties
In addition to its anticancer potential, this compound exhibits promising antimicrobial activity.
- Antibacterial Activity : Recent studies have shown that compounds derived from indole can effectively combat both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Case Studies :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for various substitutions at different positions on the indole ring. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
The potential applications of this compound continue to expand as research progresses.
- Novel Derivatives : Ongoing studies focus on synthesizing novel derivatives with enhanced potency and selectivity for specific cancer types or bacterial strains.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics or antibiotics could provide synergistic effects, improving treatment outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Analogs
2-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-5-methylsulfonyl-1H-indole
- Structural Differences : Substitutions at positions 1 (phenyl) and 5 (methylsulfonyl).
- Biological Activity : Potent COX-2 inhibitor (IC50 = 46 nM) with high selectivity (>2163-fold over COX-1). The methylsulfonyl group at position 5 enhances enzyme binding in the hydrophobic pocket of COX-2 .
FGIN 1-43 (5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide)
- Structural Differences : Acetamide group at position 3 and dihexyl chains.
- Biological Activity : Mitochondrial benzodiazepine receptor inhibitor with applications in anxiety and cancer research. The acetamide moiety facilitates receptor interaction .
- Key Contrast : The absence of a polar acetamide group in the target compound may limit its affinity for mitochondrial receptors but improve passive diffusion.
5-Chloro-2-phenyl-1H-indole (l2b)
- Structural Differences : Lacks the 4-chloro substituent on the phenyl ring at position 2.
- Synthesis: Prepared via Fischer indole synthesis using 4-chlorophenylhydrazine and acetophenone .
Heterocyclic Core Modifications
5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole
- Structural Differences : Benzothiazole core replaces indole.
- Biological Activity : Phosphorylase inhibitor (IC50 = 23.40 μM), outperforming 7-deazoxanthine. The benzothiazole ring may enhance π-stacking interactions .
- Key Contrast : Indole’s nitrogen atom enables hydrogen bonding, whereas benzothiazole’s sulfur may contribute to distinct electronic profiles.
5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
- Structural Differences : Benzofuran core with sulfinyl and methyl groups.
- Biological Activity : Exhibits antifungal and antitumor properties. The sulfinyl group stabilizes crystal packing via C–H···O hydrogen bonds .
- Key Contrast : Benzofuran’s oxygen atom vs. indole’s nitrogen alters polarity and metabolic stability.
Substituent Variations
nTZDpa (5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid)
- Structural Differences : Carboxylic acid at position 2 and benzyl substitution at position 1.
- Physicochemical Impact : The carboxylic acid increases solubility but may reduce blood-brain barrier penetration .
- Key Contrast : The target compound’s simpler structure avoids ionizable groups, favoring lipophilicity.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight |
|---|---|---|---|---|
| 5-Chloro-2-(4-chlorophenyl)-1H-indole | ~3.5 | 1 (N–H indole) | 1 (N indole) | 278.14 |
| 2-(4-Chlorobenzoyl)-1-(4-Cl-phenyl)-5-SO2Me-1H-indole | ~4.2 | 1 | 5 (SO2, carbonyl) | 418.31 |
| nTZDpa | ~4.8 | 1 (COOH) | 4 (COOH, S, Cl) | 428.33 |
*Estimated using ClogP.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Sonogashira-type coupling mechanism. The bromoaniline derivative reacts with the alkyne in the presence of triethylamine at 125°C for 12 hours, forming a C–C bond between the aniline and the 4-chlorophenylacetylene. Subsequent cyclization under basic conditions generates the indole core. Key parameters include:
Substrate Scope and Limitations
This method is effective for electron-deficient arylacetylenes but struggles with sterically hindered substrates. For example, ortho-substituted arylacetylenes exhibit reduced reactivity due to steric clashes during the coupling step.
Friedel-Crafts Acylation and Reduction Strategy
Friedel-Crafts acylation introduces substituents at the indole’s 3-position, which are later reduced to alkyl groups. This two-step approach is exemplified by the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives.
Synthetic Protocol
-
Acylation : Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 3-acetyl-5-chloroindole-2-carboxylate.
-
Reduction : The acetyl group is reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), producing the 3-ethyl-substituted indole.
Critical Parameters:
Functional Group Compatibility
The method tolerates electron-withdrawing groups (e.g., chloro, nitro) but requires anhydrous conditions to prevent hydrolysis of the intermediate acylated product.
Cyclization of Sulfonamide Intermediates
Cyclization strategies using sulfonamide precursors offer a robust route to 2,3-disubstituted indoles. Source details the synthesis of 2-((4-chlorophenyl)(phenyl)methyl)-1H-indole via sulfonamide intermediates.
Reaction Sequence
Optimization Insights:
Scalability and Practical Considerations
This method is scalable to gram quantities without significant yield loss. However, the use of moisture-sensitive reagents necessitates strict inert atmosphere conditions.
Oxalyl chloride facilitates the introduction of electrophilic groups at the indole’s 3-position. Source demonstrates its use in synthesizing (5-chloro-2-(4-chlorophenyl)indol-3-yl)glyoxylyl chloride.
Stepwise Procedure
Applications and Derivatives
The glyoxylyl chloride intermediate serves as a precursor for amide and ester derivatives, expanding the compound’s utility in drug discovery.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium cross-coupling | Pd(OAc)₂, P(o-Tol)₃ | 125°C | 75–85% | Broad substrate scope | Sensitive to steric hindrance |
| Friedel-Crafts acylation | AlCl₃, Et₃SiH | 0°C → rt | 65–70% | Tolerates electron-deficient groups | Requires anhydrous conditions |
| Sulfonamide cyclization | KHMDS, 18-crown-6 | rt | 86–91% | High yields, scalable | Moisture-sensitive reagents |
| Oxalyl chloride route | Oxalyl chloride | 0°C → rt | 65% | Versatile intermediates | Limited to specific derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
